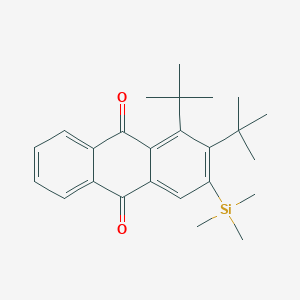
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is a chemical compound with the molecular formula C25H32O2Si and a molecular weight of 392.61 g/mol . This compound is known for its unique structural features, which include tert-butyl and trimethylsilyl groups attached to an anthracene-9,10-dione core. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthracene-9,10-dione with tert-butyl chloride and trimethylsilyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracene-9,10-dione core to other derivatives.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with modified substituents.
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within a given system. For example, in organic electronics, the compound’s ability to emit light when excited by an electric current is due to its electronic structure and the presence of conjugated systems. In biological systems, its mechanism of action would depend on its interaction with specific enzymes or receptors, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): This compound has similar tert-butyl groups but different substituents on the anthracene core.
2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA): Another similar compound with tert-butyl groups and naphthyl substituents.
Uniqueness
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is unique due to the presence of both tert-butyl and trimethylsilyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices .
Propiedades
Número CAS |
116655-12-0 |
|---|---|
Fórmula molecular |
C25H32O2Si |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
1,2-ditert-butyl-3-trimethylsilylanthracene-9,10-dione |
InChI |
InChI=1S/C25H32O2Si/c1-24(2,3)20-18(28(7,8)9)14-17-19(21(20)25(4,5)6)23(27)16-13-11-10-12-15(16)22(17)26/h10-14H,1-9H3 |
Clave InChI |
FIKOTGMAHRUHJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C2C(=C1C(C)(C)C)C(=O)C3=CC=CC=C3C2=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


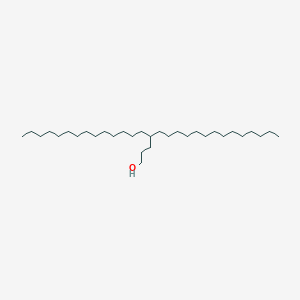

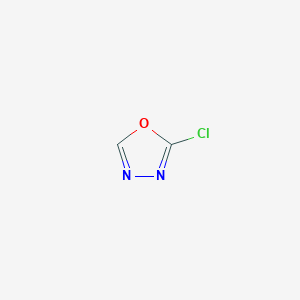


![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
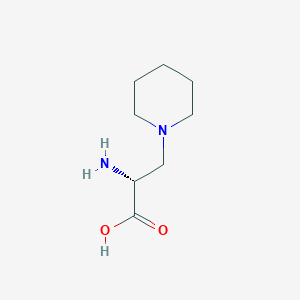
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
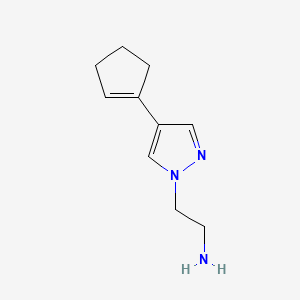
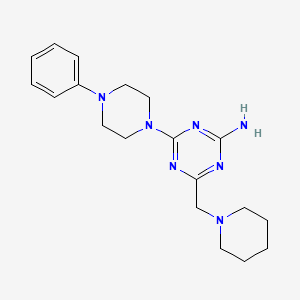
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
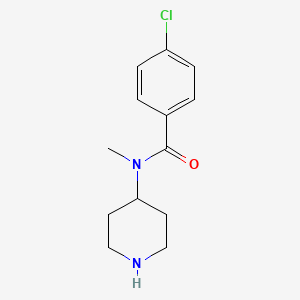
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
